Hellebrin
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Overview
Description
This compound belongs to the bufadienolide class of cardiac glycosides and is known for its potent biological activities, particularly its ability to inhibit the sodium-potassium adenosine triphosphatase enzyme . Hellebrin has been studied for its potential therapeutic applications, especially in the treatment of certain types of cancer .
Scientific Research Applications
Chemistry: Used as a model compound to study the structure-activity relationship of cardiac glycosides.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Industry: Utilized in the development of pharmaceutical formulations targeting cardiovascular diseases.
Mechanism of Action
Target of Action
Hellebrin, also known as NSC-93134 or NSC93134, is a cardiac glycoside . Its primary target is the Na+/K±ATPase . This enzyme, also known as the sodium-potassium pump, plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes .
Mode of Action
This compound interacts with its target by binding to the Na+/K±ATPase and blocking its non-canonical function as a receptor for cardiac glycosides . It has a higher affinity for the α1β1 subunit of the Na+/K±ATPase than the α2β1 or α3β1 complexes .
Biochemical Pathways
By inhibiting the Na+/K±ATPase, this compound disrupts the balance of sodium and potassium ions across the cell membrane . This disruption can lead to a variety of downstream effects, including changes in cell volume, membrane potential, and intracellular calcium levels . These changes can affect numerous biochemical pathways and cellular processes.
Pharmacokinetics
It’s known that this compound is water-soluble , which could influence its bioavailability and distribution within the body.
Result of Action
This compound’s inhibition of the Na+/K±ATPase has been correlated with its ability to inhibit cancer cell growth . It has been shown to induce caspase-dependent apoptosis in Jurkat T cells . The GI50 (50% growth inhibitory concentration) of this compound has been reported to be between 6-58 nM in various human cancer cell lines .
Safety and Hazards
When handling Hellebrin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Hellebrin interacts with the α1β1 subunit of the Na+/K±ATPase . This interaction is characterized by a higher affinity for the α1β1 subunit than the α2β1 or α3β1 complexes, which is in contrast to other cardiac glycosides . This affinity for the α1β1 complex correlates with its cancer cell growth inhibition .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting the Na+/K±ATPase, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Na+/K±ATPase, blocking its non-canonical function as a receptor for cardiac glycosides . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
Given its interaction with the Na+/K±ATPase, it is likely involved in pathways related to ion transport .
Subcellular Localization
Given its interaction with the Na+/K±ATPase, it is likely localized to the plasma membrane where this enzyme is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hellebrin is typically extracted from the roots and rhizomes of Helleborus species. The extraction process involves the use of organic solvents to isolate the glycosides, followed by purification steps such as chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Helleborus plants, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Hellebrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone form, hellebrigenin.
Oxidation: Oxidizing agents can modify the structure of this compound, potentially altering its biological activity.
Reduction: Reducing agents can convert this compound into less oxidized forms, impacting its pharmacological properties.
Major Products Formed: The major products formed from these reactions include hellebrigenin and various oxidized or reduced derivatives of this compound .
Comparison with Similar Compounds
- Ouabain
- Digoxin
- Digitoxin
- Gitoxin
- Uzarigenin-rhamnoside
Comparison: Hellebrin is unique among cardiac glycosides due to its higher binding affinity for the alpha subunits of the sodium-potassium adenosine triphosphatase enzyme compared to other glycosides . Additionally, this compound and its aglycone form, hellebrigenin, display similar in vitro growth inhibitory effects in cancer cells, which is not commonly observed with other cardiac glycosides .
Properties
CAS No. |
13289-18-4 |
---|---|
Molecular Formula |
C36H52O15 |
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1 |
InChI Key |
DCSLTSSPIJWEJN-YRFFWODSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Appearance |
Assay:≥99%A solid |
13289-18-4 | |
Pictograms |
Acute Toxic |
Synonyms |
3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide corelborin corelborine hellebrin |
Origin of Product |
United States |
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